Bornyl acetate, (-)-

Description

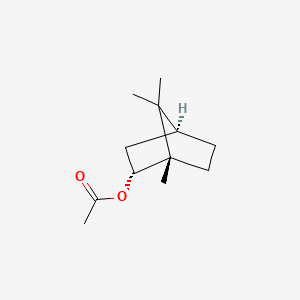

Structure

2D Structure

Propriétés

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKLUUHTZCSIP-HOSYDEDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041675, DTXSID3052228 | |

| Record name | (±)-Bornyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)Bornyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless solid; Sweet herbaceous odour | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.987 | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.6 [mmHg] | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-49-3, 5655-61-8 | |

| Record name | (±)-Bornyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bornyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5655-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Bornyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005655618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bornyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Bornyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)Bornyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-born-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24QAP1VCUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213431586X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Bornyl Acetate: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (-)-Bornyl acetate, a bicyclic monoterpene ester recognized for its characteristic piney, camphor-like aroma and various biological activities. It is a significant component in the essential oils of numerous plants and holds potential for applications in the pharmaceutical, cosmetic, and food industries. This document details its natural sources, prevalent extraction techniques, and specific experimental protocols for its isolation and quantification.

Natural Sources of (-)-Bornyl Acetate

(-)-Bornyl acetate is predominantly found in its optically active form in a variety of plant families, most notably in conifers. The concentration of this compound can vary significantly based on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed.

Below is a summary of prominent natural sources of (-)-Bornyl acetate, with concentrations reported in the essential oil extracted from the specified plant part.

| Plant Species | Family | Plant Part | (-)-Bornyl Acetate Content in Essential Oil (%) |

| Amomum villosum | Zingiberaceae | Fruit | Up to 59.60% |

| Valeriana officinalis | Valerianaceae | Roots | Up to 48.2% |

| Achillea odorata | Asteraceae | Aerial Parts | 15.07% |

| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84%[1] |

| Cistus ladanifer | Cistaceae | Leaves/Twigs | Varies, generally lower than other major components |

| Ferulago macrocarpa | Apiaceae | Aerial Parts | Major Component |

| Pinus mugo | Pinaceae | Needles | 8.3% |

| Pinus sylvestris | Pinaceae | Needles, Twigs | Varies |

| Abies sibirica (Siberian Fir) | Pinaceae | Needles | High concentration |

| Picea mariana (Black Spruce) | Pinaceae | Needles | Present |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Lower concentration |

| Alpinia calcarata | Zingiberaceae | Leaves | 1.34% |

Extraction Methodologies

The isolation of (-)-Bornyl acetate from its natural botanical sources is primarily achieved through the extraction of essential oils. The choice of extraction method is critical as it influences the yield, purity, and chemical profile of the final product. The most common industrial and laboratory-scale methods include steam distillation, solvent extraction, and supercritical fluid extraction.

Comparison of Extraction Methods

The efficiency and resulting composition of the extract are highly dependent on the chosen method. For instance, studies on Valeriana officinalis have shown that supercritical CO2 extraction can yield a higher concentration of certain compounds like isovaleric acid compared to hydrodistillation, which tends to yield a higher percentage of bornyl acetate in the final oil[2]. Similarly, microwave-assisted methods can significantly reduce extraction time compared to conventional distillation[3].

| Extraction Method | Principles | Advantages | Disadvantages |

| Steam Distillation | Utilizes steam to vaporize volatile compounds from plant material, which are then condensed and separated. | Cost-effective, suitable for large-scale production, produces pure essential oil without solvent residue.[4] | Can cause thermal degradation of sensitive compounds, may require long extraction times.[5] |

| Solvent Extraction | Employs organic solvents (e.g., ethanol, hexane) to dissolve the essential oil from the plant matrix. | Highly efficient at extracting a wide range of compounds, can be performed at low temperatures.[4] | Risk of residual solvent in the final product, potential for environmental and safety hazards. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent due to its unique gas-like and liquid-like properties. | Highly selective, operates at low temperatures preserving thermolabile compounds, no toxic residue, environmentally friendly.[4] | High initial equipment cost, can be less efficient for highly polar compounds without a co-solvent. |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of (-)-Bornyl acetate.

Protocol 1: Steam Distillation of Pine Needles

This protocol describes a standard laboratory procedure for extracting essential oils rich in (-)-Bornyl acetate from pine needles.

Materials and Equipment:

-

Fresh pine needles (Pinus sp.)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head/Claisen adapter, condenser, receiver)[6]

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Collect fresh pine needles. Clean the needles to remove any debris and cut them into smaller pieces (2-3 cm) to increase the surface area for efficient extraction.[7]

-

Apparatus Assembly: Assemble the steam distillation unit. Place approximately 1.25 L of distilled water into the boiling flask (should be 1/2 to 2/3 full).[6] Place the prepared pine needles into the biomass flask (do not pack too tightly to allow steam to pass through).

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the pine needles, vaporizing the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor.

-

Collection: Collect the distillate, which will consist of a milky emulsion of essential oil and water (hydrosol), in the receiver. The essential oil, being less dense, will typically form a layer on top of the hydrosol.[7]

-

Extraction: Continue the distillation for 2-3 hours, or until no more oil is observed in the distillate. Transfer the collected distillate to a separatory funnel.

-

Separation: Allow the layers to fully separate. Drain the lower aqueous layer (hydrosol). Collect the upper essential oil layer. To maximize recovery, the aqueous layer can be extracted with a non-polar solvent like diethyl ether or hexane, which is then combined with the primary oil extract.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Decant the clear oil into a labeled, airtight glass vial and store in a cool, dark place.

Protocol 2: Solvent Extraction

This protocol outlines a general method for the extraction of (-)-Bornyl acetate using an organic solvent.

Materials and Equipment:

-

Dried and powdered plant material (e.g., Valeriana officinalis roots)

-

Erlenmeyer flask or beaker

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)[8]

-

Rotary evaporator[8]

-

Ultralow temperature freezer (optional, for winterization)[8]

Procedure:

-

Preparation: Weigh the dried and ground plant material.

-

Soaking (Maceration): Place the plant material in a flask and add the extraction solvent. A common ratio is 50:1 (mg/mL) of solvent to plant material.[1] For example, use 50 mL of solvent for every 1 g of plant material.

-

Extraction: Agitate the mixture for 3-4 hours or let it soak overnight to ensure thorough extraction.[1] For some protocols, this soaking period is performed at very low temperatures (e.g., in an ultralow freezer for 24 hours when using ethanol) to precipitate waxes and lipids.[8]

-

Filtration: Separate the solid plant material from the solvent-extract solution by vacuum filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator. The reduced pressure lowers the boiling point of the solvent, allowing for its efficient removal without excessive heat, which preserves the integrity of the extracted compounds.[8]

-

Purification (Optional - Winterization): For a purer extract, the concentrated oil can be dissolved in ethanol and chilled to precipitate waxes and lipids. The solution is then re-filtered and the ethanol is removed again using the rotary evaporator.[8]

Protocol 3: Supercritical Fluid Extraction (SFE) of Valeriana Officinalis Roots

This protocol is based on established methods for SFE of valerian roots to obtain an extract containing (-)-Bornyl acetate.

Materials and Equipment:

-

Dried and ground Valeriana officinalis roots

-

Supercritical Fluid Extractor system

-

High-purity CO2

-

Co-solvent (e.g., ethanol, optional)

-

Collection vials

Procedure:

-

Sample Preparation: Ensure the valerian roots are dried and ground to a consistent particle size to facilitate efficient extraction.

-

Loading the Extractor: Load the ground plant material into the extraction vessel of the SFE system.

-

Setting Parameters: Set the extraction conditions. The following parameters have been shown to be effective for Valeriana officinalis:

-

Pressure: 10-15 MPa (100-150 bar)[9]

-

Temperature: 313 K (40°C) to 323 K (50°C)[9]

-

CO2 Flow Rate: Maintain a constant flow rate as per instrument specifications.

-

Modifier (Co-solvent): To enhance the extraction of more polar compounds, a co-solvent like ethanol can be added to the CO2 stream (e.g., 5% by volume).

-

-

Extraction: Begin the extraction process. The supercritical CO2 will pass through the plant material, dissolving the desired compounds. The process can include a static phase (no flow) followed by a dynamic phase (continuous flow).

-

Separation and Collection: The CO2-extract mixture flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate. Collect the extract from the separator.

-

Analysis: The resulting extract can then be analyzed for its composition. SFE of Valeriana officinalis at 10 MPa and 313 K has been shown to yield an extract where bornyl acetate is a dominant compound[9].

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of (-)-Bornyl acetate in an essential oil extract.

Equipment and Conditions:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for essential oil analysis.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10]

-

Injector: Split/splitless injector. For concentrated essential oils, a high split ratio (e.g., 1/100) is used.[10]

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp of 3-15°C/min up to a final temperature of 240-250°C, held for a final period.[10][11]

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-350.[10]

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to a concentration appropriate for GC-MS analysis (typically 1-5% v/v).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

Separation and Detection: The components of the essential oil are separated based on their boiling points and polarity as they pass through the column. The separated components then enter the mass spectrometer for detection and identification.

-

Identification: Identify (-)-Bornyl acetate by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of bornyl acetate will show characteristic fragment ions.

-

Quantification: Create a calibration curve using standard solutions of (-)-Bornyl acetate of known concentrations. The peak area of (-)-Bornyl acetate in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve. The percentage content is typically reported as the relative peak area normalized to the total peak area of all components in the chromatogram.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Caption: Workflow for Steam Distillation.

Caption: Workflow for Solvent Extraction.

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Get Pine Oil | Global Pine Products [globalpineproducts.com]

- 4. rootsciences.com [rootsciences.com]

- 5. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. youtube.com [youtube.com]

- 8. coleparmer.com [coleparmer.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. biomedgrid.com [biomedgrid.com]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of (-)-Bornyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene ester that contributes significantly to the aromatic profile of various medicinal and aromatic plants. It is a key constituent of the essential oils derived from species within the Pinaceae and Asteraceae families, among others. Beyond its characteristic fragrance, (-)-bornyl acetate and its precursor, (-)-borneol, exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Understanding the biosynthetic pathway of this valuable compound is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of (-)-bornyl acetate in plants, detailing the enzymatic steps, key intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of (-)-bornyl acetate originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways in plants. The dedicated pathway to (-)-bornyl acetate proceeds through three key enzymatic steps, converting the C10 precursor geranyl diphosphate (GPP) into the final ester product.

The central enzymatic players in this pathway are:

-

(-)-Bornyl Diphosphate Synthase (BPPS): This enzyme catalyzes the initial and rate-limiting step, the cyclization of the linear precursor GPP into the bicyclic intermediate, (-)-bornyl diphosphate (BPP).

-

Diphosphatase/Phosphatase: An uncharacterized phosphatase is responsible for the dephosphorylation of (-)-BPP to yield (-)-borneol.

-

Borneol Acetyltransferase (BAT): This enzyme facilitates the final step, the acetylation of (-)-borneol using acetyl-CoA as the acetyl group donor, to produce (-)-bornyl acetate.

Quantitative Data on Pathway Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in (-)-bornyl acetate synthesis.

Table 1: Kinetic Parameters of (-)-Bornyl Diphosphate Synthase (BbTPS3) from Blumea balsamifera [1]

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |

| Geranyl Diphosphate (GPP) | 4.93 ± 1.38 | 1.49 |

Table 2: Substrate Specificity of Borneol Acetyltransferases (BATs) from Wurfbainia longiligularis [2]

| Enzyme | Substrates Acetylated in vitro | Preferred Substrate Type in vivo |

| WlBAT1 | (+)-borneol, (-)-borneol, isoborneol, geraniol, nerol | Borneol-type |

| WlBAT2 | (+)-borneol, (-)-borneol, isoborneol, geraniol, nerol | Borneol-type |

| WlBAT3 | (+)-borneol, (-)-borneol, isoborneol, geraniol, nerol | Borneol-type |

Note: Specific kinetic parameters (K_m_ and k_cat_) for (-)-borneol were not explicitly provided in the cited literature for the WlBAT enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of (-)-bornyl acetate.

(-)-Bornyl Diphosphate Synthase (BPPS) Enzyme Assay

This protocol is adapted from methodologies used for characterizing terpene synthases[3][4].

a. Protein Expression and Purification:

-

Clone the full-length cDNA of the candidate (-)-BPPS gene into an appropriate expression vector (e.g., pET28a) with a purification tag (e.g., His-tag).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with a suitable inducer (e.g., 0.5 mM IPTG) and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin) according to the manufacturer's instructions.

-

Elute the protein and dialyze against a storage buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

b. Enzyme Activity Assay:

-

Prepare the assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol[3].

-

Set up the reaction mixture in a final volume of 500 µL in a glass vial:

-

Assay buffer

-

10-50 µg of purified (-)-BPPS protein

-

50 µM Geranyl Diphosphate (GPP)

-

-

Overlay the reaction mixture with 500 µL of n-hexane to trap volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

To dephosphorylate the bornyl diphosphate product, add a phosphatase (e.g., alkaline phosphatase) and incubate for an additional 1-2 hours at 37°C.

-

Vortex the mixture vigorously to extract the products into the hexane layer.

-

Analyze the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS).

c. Kinetic Parameter Determination:

-

To determine the K_m_ and k_cat_ values, perform the enzyme assay with varying concentrations of GPP (e.g., 0.5 µM to 100 µM) while keeping the enzyme concentration constant.

-

Ensure that the reaction time is within the linear range of product formation.

-

Quantify the amount of (-)-borneol produced using a standard curve.

-

Calculate the initial reaction velocities (v₀) for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.

-

Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.

Borneol Acetyltransferase (BAT) Enzyme Assay

This protocol is based on general methods for assaying acetyltransferase activity[2][5].

a. Protein Expression and Purification:

-

Follow the same procedure as for (-)-BPPS to express and purify the recombinant BAT protein.

b. Enzyme Activity Assay:

-

Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Set up the reaction mixture in a final volume of 200 µL in a glass vial:

-

Assay buffer

-

5-20 µg of purified BAT protein

-

200 µM (-)-borneol (dissolved in a minimal amount of a suitable solvent like acetone)

-

200 µM Acetyl-CoA

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Analyze the ethyl acetate phase by GC-MS to detect the formation of (-)-bornyl acetate.

c. Kinetic Parameter Determination:

-

To determine the kinetic parameters for (-)-borneol, vary its concentration while keeping the concentration of acetyl-CoA saturating.

-

Conversely, to determine the kinetic parameters for acetyl-CoA, vary its concentration while keeping the concentration of (-)-borneol saturating.

-

Follow the same procedure for quantification, plotting, and calculation as described for (-)-BPPS.

GC-MS Analysis of Reaction Products

a. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: 5°C/min to 180°C.

-

Hold at 180°C for 2 min.

-

Ramp: 20°C/min to 280°C.

-

Hold at 280°C for 5 min[6].

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

b. Sample Analysis:

-

Inject 1 µL of the hexane or ethyl acetate extract into the GC-MS.

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards of (-)-borneol and (-)-bornyl acetate.

-

Quantify the products by generating a standard curve with known concentrations of the authentic standards.

Mandatory Visualizations

Biosynthesis Pathway of (-)-Bornyl Acetate

Caption: Biosynthetic pathway of (-)-Bornyl Acetate from central metabolism.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Characterization and Catalytic Activity Improvement of Borneol Acetyltransferase from Wurfbainia longiligularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic data interpretation for (-)-Bornyl acetate (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Analysis of NMR, IR, and MS Data for (-)-Bornyl Acetate

This in-depth guide provides a detailed examination of the spectroscopic data for the monoterpene ester, (-)-Bornyl acetate. By presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and structured format, this document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The included experimental protocols and visual workflows offer a practical framework for the acquisition and interpretation of spectroscopic data.

Spectroscopic Data Summary

The unique bicyclic structure of (-)-Bornyl acetate gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of (-)-Bornyl acetate were acquired in deuterated chloroform (CDCl₃). The assignments are based on one-dimensional and two-dimensional NMR experiments, including HMQC (Heteronuclear Multiple Quantum Coherence).[1]

Table 1: ¹H NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-2 (exo) | 4.88 |

| H-3 (exo) | 2.35 |

| H-3 (endo) | 1.94 |

| H-4 | 1.74 |

| H-5 (exo) | 1.67 |

| H-5 (endo) | 1.29 |

| H-6 (exo) | 1.23 |

| H-6 (endo) | 1.05 |

| CH₃ (acetyl) | 2.06 |

| C-7 (CH₃) | 0.91 |

| C-7 (CH₃) | 0.87 |

| C-1 (CH₃) | 0.83 |

Table 2: ¹³C NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (acetyl) | 170.8 |

| C-2 | 80.0 |

| C-1 | 49.0 |

| C-4 | 47.0 |

| C-7 | 45.0 |

| C-3 | 37.0 |

| C-5 | 28.0 |

| C-6 | 26.5 |

| CH₃ (acetyl) | 21.4 |

| C-7 (CH₃) | 19.7 |

| C-7 (CH₃) | 18.9 |

| C-1 (CH₃) | 13.6 |

Infrared (IR) Spectroscopy Data

The IR spectrum of (-)-Bornyl acetate exhibits characteristic absorption bands corresponding to its functional groups. The strong ester carbonyl (C=O) stretch is a prominent feature.

Table 3: Characteristic IR Absorption Bands for (-)-Bornyl Acetate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1240 |

| C-H (sp³) | Stretch | ~2950 |

| C-H | Bend | ~1450 and ~1370 |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of (-)-Bornyl acetate shows a distinct fragmentation pattern. The molecular ion peak is observed, which is a key characteristic for the endo isomer.[2]

Table 4: Key Mass Spectrometry Data for (-)-Bornyl Acetate

| m/z | Relative Intensity (%) | Assignment |

| 196 | Present | [M]⁺ (Molecular Ion) |

| 154 | Significant | [M - CH₂CO]⁺ |

| 136 | Significant | [M - CH₃COOH]⁺ |

| 95 | Base Peak | [C₇H₁₁]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of (-)-Bornyl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

2D NMR (HMQC): An HMQC experiment is performed to establish the one-bond correlations between protons and their directly attached carbons, aiding in the unambiguous assignment of the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As (-)-Bornyl acetate is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of (-)-Bornyl acetate is prepared in a volatile organic solvent such as ethyl acetate or hexane (e.g., 1 µL in 1 mL).

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is used for the analysis.

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 240 °C and held for 5 minutes.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The acquired mass spectra are compared with spectral libraries (e.g., NIST) for confirmation.

-

Visualizing Spectroscopic Workflows and Interpretations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of spectroscopic analysis and interpretation for (-)-Bornyl acetate.

Caption: A generalized workflow for the spectroscopic analysis of (-)-Bornyl acetate.

Caption: Proposed mass fragmentation pathway for (-)-Bornyl acetate under EI-MS.

Caption: Key HMQC and expected HMBC correlations for (-)-Bornyl acetate.

References

(-)-Bornyl acetate CAS number and material safety data sheet

An In-depth Technical Guide to (-)-Bornyl Acetate

This technical guide provides comprehensive information on (-)-Bornyl acetate, including its Chemical Abstracts Service (CAS) number and a detailed material safety data sheet (MSDS). The content is tailored for researchers, scientists, and professionals in drug development, offering key data, safety protocols, and logical relationship diagrams to ensure safe handling and informed use of this compound.

Chemical Identification

(-)-Bornyl acetate is a naturally occurring monoterpene and the acetate ester of borneol. It is a component of the essential oil of pine needles and is largely responsible for its characteristic scent.[1]

The primary identifier for (-)-Bornyl acetate is its CAS number:

It is important to distinguish this specific stereoisomer from its enantiomer and the racemic mixture, which have different CAS numbers:

-

(+)-Bornyl acetate CAS Number: 20347-65-3[2]

-

(±)-Bornyl acetate (racemic mixture) CAS Number: 76-49-3[2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Bornyl acetate.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1][5] |

| Molecular Weight | 196.29 g/mol | [1][3] |

| Appearance | Colorless liquid | [5] |

| Odor | Odorless | [5] |

| Flash Point | 85 - 90 °C (185 - 194 °F) | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

| Water Solubility | Not determined | [6] |

| Density | 0.98 g/cm³ | [7] |

Material Safety Data Sheet (MSDS) Summary

This section provides a summary of the critical safety information for (-)-Bornyl acetate, compiled from various safety data sheets.

Hazards Identification

-

GHS Classification: According to Regulation (EC) No 1272/2008, it is not classified as a hazardous substance or mixture.[8]

-

Primary Hazard: It is a combustible liquid.[5]

-

Health Hazards: The product in its given concentration is not considered to be hazardous to health.[5]

-

Environmental Hazards: It is not known to contain substances hazardous to the environment or that are not degradable in waste water treatment plants.[5]

Safety and Handling Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Use eyeshields or safety goggles.[9]

-

Hand Protection: Wear chemical-impermeable gloves.[9]

-

Respiratory Protection: A multi-purpose combination respirator cartridge is recommended for use in the US. If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[9]

-

Skin Protection: Wear impervious, flame-resistant clothing.[9]

Handling and Storage:

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Store in a dry, cool, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash thoroughly after handling.[5]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][8]

-

Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[5][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[5][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water, followed by milk if possible. Never give anything by mouth to an unconscious person.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry powder, or alcohol-resistant foam.[8][9]

-

Specific Hazards: Harmful or toxic vapors and carbon oxides may be released during a fire.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and suitable protective clothing.[8][9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment and ensure adequate ventilation. Evacuate personnel from the contaminated area.[8]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[8]

-

Containment and Cleaning: For large spills, contain the material with absorbent clay or sand. For small spills, use absorbent materials and transfer to a waste receptacle.[7] Clean the affected area with soap and water, and properly dispose of contaminated materials in sealed containers.[8]

Diagrams

The following diagrams illustrate the stereoisomeric relationship of bornyl acetate and a general workflow for its safe handling.

Caption: Relationship between the stereoisomers of Bornyl Acetate.

Caption: Safe handling workflow for (-)-Bornyl Acetate.

References

- 1. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 2. Bornyl acetate - Wikipedia [en.wikipedia.org]

- 3. (-)-Bornyl acetate primary reference standard 5655-61-8 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. johndwalsh.com [johndwalsh.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. echemi.com [echemi.com]

Biological activities of (-)-Bornyl acetate from pine needle oil

An In-depth Technical Guide on the Biological Activities of (-)-Bornyl Acetate

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene and a primary volatile constituent found in the essential oils of numerous coniferous plants, particularly pine needles.[1] Traditionally, pine needle oil has been used in medicine for its anti-inflammatory, antioxidant, and antibacterial properties.[2][3] Modern pharmacological studies have identified (-)-bornyl acetate as a key bioactive compound responsible for many of these effects. This technical guide provides a comprehensive overview of the biological activities of (-)-bornyl acetate, focusing on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

(-)-Bornyl acetate has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the regulation of cytokine production.[4][5]

Molecular Mechanisms

(-)-Bornyl acetate exerts its anti-inflammatory effects by:

-

Inhibiting NF-κB Signaling: It interferes with the phosphorylation of IκB and the production of IKKs, which are crucial steps in the activation of the NF-κB pathway.[4][5]

-

Suppressing MAPK Signaling: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4][5]

-

Downregulating Pro-inflammatory Cytokines: As a result of inhibiting the NF-κB and MAPK pathways, it reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[4][5][6]

-

Upregulating Anti-inflammatory Cytokines: In human chondrocytes, bornyl acetate has been shown to elevate the expression of the anti-inflammatory cytokine IL-11.[1] This upregulation is mediated by the induction of the AP-1 component c-fos.[1]

Quantitative Data

The following table summarizes the quantitative data related to the anti-inflammatory activity of (-)-bornyl acetate.

| Model System | Activity | Observation | Reference |

| LPS-induced RAW 264.7 cells | Cytokine Inhibition | Downregulated levels of proinflammatory cytokines. | [6] |

| LPS-induced acute lung injury (murine model) | Anti-inflammatory | Reduced total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF); attenuated histologic alterations. | [6] |

| Human Chondrocytes | Anti-inflammatory | Elevates the expression of IL-11 at both mRNA and protein levels; antagonizes IL-1β induced MMP-1 and MMP-13. | [1] |

Anticancer Activity

(-)-Bornyl acetate has emerged as a potential therapeutic agent against various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][7] Its anticancer effects are attributed to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][8]

Molecular Mechanisms

The primary anticancer mechanism involves the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[7][8]

-

PI3K/AKT Pathway Inhibition: (-)-Bornyl acetate suppresses the phosphorylation of key proteins in the PI3K/AKT pathway.[2][7]

-

Downregulation of ABCB1: In NSCLC, inhibition of the PI3K/AKT pathway leads to the downregulation of the ATP-binding cassette subfamily B member 1 (ABCB1), a transporter associated with drug resistance.[2][9]

-

Induction of Apoptosis: It promotes apoptosis through the cleavage of caspase-3.[2]

-

Cell Cycle Arrest: The compound has been shown to block the cell cycle in CRC cells.[8]

Quantitative Data

The following table summarizes the cytotoxic activity of (-)-bornyl acetate against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Time (h) | Reference |

| SW480 | Colorectal Carcinoma | 15.58 | 24 | [8] |

| 8.21 | 48 | [8] | ||

| 5.32 | 72 | [8] | ||

| HeLa | Cervix Carcinoma | 72.0 | - | [10] |

| HT-29 | Colon Carcinoma | 60.5 | - | [10] |

| A549 | Lung Carcinoma | 44.1 | - | [10] |

| MCF-7 | Breast Adenocarcinoma | 85.6 | - | [10] |

Antimicrobial and Antioxidant Activities

(-)-Bornyl acetate also exhibits notable antimicrobial and antioxidant properties.

Antimicrobial Activity

The compound has been shown to be effective against various bacterial and fungal strains.[11][12] Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their structure and function.[13]

| Microbial Strain | Activity Metric | Value | Reference |

| Klebsiella pneumoniae | MIC | 8-64 µg/mL | [4] |

| Various Strains | MIC | 1.75 to 4.88 mg/mL | [11] |

| Botrytis cinerea | Antifungal | Stronger activity than terpinyl acetate | [14] |

Antioxidant Activity

(-)-Bornyl acetate contributes to the antioxidant capacity of essential oils.[15]

| Assay | Activity Metric | Value | Reference |

| DPPH Radical Scavenging | IC₅₀ | 1.30 ± 0.05 mg/mL (for essential oil rich in bornyl acetate) | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of (-)-bornyl acetate.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is adapted from studies on NSCLC and CRC cells.[2][8]

-

Cell Seeding: Plate cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of (-)-bornyl acetate (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Reagent Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Migration and Invasion (Transwell Assay)

This protocol is based on the methodology used in NSCLC studies.[2][3][16]

-

Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.

-

Chamber Setup: Use Transwell chambers (8 µm pore size). For invasion assays, coat the upper surface of the membrane with Matrigel. For migration assays, the membrane is left uncoated.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing (-)-bornyl acetate at the desired concentration. Seed 1 × 10⁵ cells into the upper chamber.

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Protein Expression Analysis (Western Blot)

This protocol is a standard method used to detect changes in signaling protein phosphorylation and expression.[2][7]

-

Cell Lysis: Treat cells with (-)-bornyl acetate as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ABCB1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

(-)-Bornyl acetate, a major component of pine needle oil, exhibits a wide range of promising pharmacological activities. Its well-documented anti-inflammatory and anticancer effects are mediated through the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT.[2][4] Furthermore, its antimicrobial and antioxidant properties add to its therapeutic potential.[11][15] The data and protocols summarized in this guide underscore the potential of (-)-bornyl acetate as a lead compound for the development of novel drugs for inflammatory diseases and cancer, warranting further preclinical and clinical investigation.

References

- 1. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.univ-tlemcen.dz [journals.univ-tlemcen.dz]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchers.usask.ca [researchers.usask.ca]

- 16. researchgate.net [researchgate.net]

The Pharmacological Profile of (-)-Bornyl Acetate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bornyl acetate, a bicyclic monoterpene found in various traditional medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of (-)-Bornyl acetate, with a focus on its traditional uses and modern scientific validation. We delve into its anti-inflammatory, analgesic, and cytotoxic properties, detailing the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

(-)-Bornyl acetate is a major bioactive constituent of the essential oils derived from numerous plants utilized in traditional medicine systems worldwide.[1] Historically, plants rich in bornyl acetate have been used to treat a variety of ailments, including pain, inflammation, and respiratory conditions.[2][3] Modern pharmacological research has begun to validate these traditional uses, revealing a spectrum of biological activities that position (-)-Bornyl acetate as a promising candidate for the development of novel therapeutics. This guide aims to provide a comprehensive technical overview of its pharmacological properties to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for (-)-Bornyl acetate, focusing on its cytotoxic and potential anti-inflammatory and analgesic effects.

Table 1: Cytotoxicity of (-)-Bornyl Acetate against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |

| HeLa | Human Cervix Carcinoma | LDH | 72.0 | [4][5] |

| HT29 | Human Colon Carcinoma | LDH | 60.5 | [4][5] |

| A549 | Human Lung Carcinoma | LDH | 44.1 | [4][5] |

| MCF7 | Human Breast Adenocarcinoma | LDH | 85.6 | [4][5] |

| SW480 | Colorectal Cancer | CCK-8 (24h) | 15.58 | [6] |

| SW480 | Colorectal Cancer | CCK-8 (48h) | 8.21 | [6] |

| SW480 | Colorectal Cancer | CCK-8 (72h) | 5.32 | [6] |

Table 2: Analgesic Activity of Bornyl Acetate (Qualitative Data)

| Animal Model | Assay | Effect | Reference |

| Mice | Hot Plate Test | Increased pain threshold | [2] |

| Mice | Acetic Acid-Induced Writhing | Reduced writhing response | [2] |

| Mice | Formalin Test | Inhibition of both early and late phases of pain | [7] |

Note: Specific ED50 values for the analgesic effects of (-)-Bornyl acetate were not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters of Related Terpenoids in Rats (for reference)

| Compound | Administration | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Reference |

| Borneol | Oral | 18,970 ± 2,710 | 20.00 ± 0.00 | - | [8] |

| Isoborneol | Percutaneous | Maximum blood levels at 10 min | 10 | - | [9] |

Note: Detailed pharmacokinetic data (Cmax, Tmax, AUC) specifically for (-)-Bornyl acetate were not found in the reviewed literature. The data for borneol, its parent alcohol, is provided for context.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (-)-Bornyl acetate's pharmacological effects.

Cell Viability Assays

3.1.1. CCK-8 Assay for Cytotoxicity in SW480 Cells [6]

-

Cell Seeding: SW480 cells were seeded in 96-well plates at a density of 5.0 × 10⁴ cells/well.

-

Compound Treatment: Cells were treated with increasing concentrations of (-)-Bornyl acetate (0, 0.4937, 0.9875, 1.975, 3.95, 7.8125, 15.625, 31.25, and 62.5 µg/mL). A blank control group was treated with 0.2% DMSO.

-

Incubation: Plates were incubated for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Procedure: 10 µL of CCK-8 solution was added to each well.

-

Data Acquisition: Absorbance was measured at 450 nm using a microplate reader.

-

Calculation: Cell viability was calculated using the formula: Cell viability (%) = (ODexperiment - ODblank) / (ODcontrol - ODblank) × 100%. The IC50 values were determined using GraphPad Prism software.

3.1.2. LDH Cytotoxicity Assay [4][5]

-

Cell Culture: HeLa, HT29, A549, MCF7, and FL cells were cultured.

-

Compound Incubation: Cells were incubated with various concentrations of (-)-Bornyl acetate for 24 hours.

-

Assay Execution: Cytotoxicity was determined using a Lactate Dehydrogenase (LDH) Cytotoxicity Detection Kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytotoxicity was calculated based on the amount of LDH released into the culture medium.

Anti-inflammatory and Analgesic Assays

3.2.1. Cytokine Measurement in LPS-stimulated RAW 264.7 Cells [10]

-

Cell Culture and Treatment: RAW 264.7 cells were pretreated with (-)-Bornyl acetate for 1 hour before stimulation with lipopolysaccharide (LPS).

-

Supernatant Collection: Cell-free supernatants were collected to measure cytokine concentrations.

-

Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants were quantified using specific ELISA kits.

3.2.2. Hot Plate Test in Mice [11]

-

Animal Acclimatization: Mice were allowed to adapt to the laboratory environment.

-

Compound Administration: (-)-Bornyl acetate was administered to the test group of mice.

-

Test Procedure: Each mouse was placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Data Recording: The latency to a pain response (e.g., licking of hind paws or jumping) was recorded. A cut-off time was set to prevent tissue damage.

-

Analysis: The increase in pain latency in the treated group compared to the control group was calculated.

Mechanistic Assays

3.3.1. Western Blot for MAPK Phosphorylation [10][12][13]

-

Cell Lysis: Cells treated with or without (-)-Bornyl acetate and a stimulant (e.g., LPS) were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands was quantified to determine the ratio of phosphorylated to total protein.

3.3.2. NF-κB Luciferase Reporter Assay [7][14][15]

-

Cell Transfection: Cells (e.g., HEK293) were co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

Compound Treatment: Transfected cells were pre-treated with various concentrations of (-)-Bornyl acetate for 1 hour.

-

Stimulation: Cells were then stimulated with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

-

Cell Lysis: Cells were lysed using a passive lysis buffer.

-

Luciferase Assay: The activities of both firefly and Renilla luciferases were measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Normalization: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activation was calculated relative to the stimulated control.

Signaling Pathways and Mechanisms of Action

(-)-Bornyl acetate exerts its pharmacological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Signaling

The anti-inflammatory effects of (-)-Bornyl acetate are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

-

NF-κB Pathway: (-)-Bornyl acetate has been shown to inhibit the phosphorylation of IκBα and the production of IKKs. This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

-

MAPK Pathway: The compound also inhibits the phosphorylation of key MAP kinases, including ERK, JNK, and p38.[1][2] By suppressing these pathways, (-)-Bornyl acetate reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation [pubmed.ncbi.nlm.nih.gov]

- 3. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. researchgate.net [researchgate.net]

- 9. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. resources.amsbio.com [resources.amsbio.com]

Unveiling (-)-Bornyl Acetate: A Technical Guide to its Discovery and Isolation from Inula graveolens

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bornyl acetate, a bicyclic monoterpene ester, is a prominent bioactive constituent of the essential oil derived from Inula graveolens (L.) Desf., a plant species belonging to the Asteraceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (-)-Bornyl acetate from Inula graveolens. It details the methodologies for extraction and purification, presents quantitative data on its prevalence, and explores its biological activities, including its influence on key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Inula graveolens, commonly known as Dittrichia graveolens or stinkwort, is an aromatic herb native to the Mediterranean region.[1] The plant's essential oil is a complex mixture of volatile compounds, with (-)-Bornyl acetate being consistently identified as a major component.[1][2][3] The concentration of this ester can vary significantly depending on the geographical origin of the plant material.[1]

(-)-Bornyl acetate is recognized for its characteristic camphoraceous and pine-like aroma and is utilized in the fragrance and food industries.[4][5] Beyond its sensory properties, scientific research has highlighted its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-proliferative activities.[4][6] This guide focuses on the scientific journey from the plant source to the isolated bioactive compound, providing the necessary technical details for its replication and further investigation.

Quantitative Analysis of (-)-Bornyl Acetate in Inula graveolens

The abundance of (-)-Bornyl acetate in the essential oil of Inula graveolens has been quantified in numerous studies. The data underscores the influence of geographic location on the chemical profile of the essential oil. A summary of these findings is presented in the table below.

| Geographical Origin | Plant Part | Extraction Method | (-)-Bornyl Acetate Percentage (%) | Reference |

| Algeria | Aerial Parts | Steam Distillation | 69.78 | [2] |

| Corsica | Not Specified | Not Specified | High concentration | [1] |

| Greece | Not Specified | Not Specified | 25.4 | [1] |

| Syria (Summer Harvest) | Leaves | Hydrodistillation | 22.86 | [7] |

| Syria (Autumn Harvest) | Leaves | Hydrodistillation | 16.13 | [7] |

Experimental Protocols

Extraction of Essential Oil from Inula graveolens

The primary method for obtaining the essential oil from the aerial parts of Inula graveolens is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

-

Plant Material Preparation: Collect the aerial parts (leaves, stems, and flowers) of Inula graveolens. The material can be used fresh or air-dried in a shaded, well-ventilated area.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Extraction Process:

-

Place a known quantity (e.g., 100 g) of the prepared plant material into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L of water for 100 g of plant material).[7]

-

Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a set period, typically 3-4 hours, or until no more oil is collected.[7]

-

-

Oil Collection and Drying:

-

After cooling, carefully collect the separated essential oil from the graduated tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until further processing.

-

Isolation and Purification of (-)-Bornyl Acetate

Following the extraction of the essential oil, (-)-Bornyl acetate can be isolated and purified using chromatographic techniques. Below is a plausible protocol based on standard methods for terpenoid separation.[1]

Protocol: Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass chromatography column, allowing the silica gel to pack uniformly without air bubbles.

-

-

Sample Loading:

-

Dissolve a known amount of the Inula graveolens essential oil in a minimal volume of the initial eluting solvent (e.g., n-hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (99:1)

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

Continue to increase the ethyl acetate concentration as needed.

-

-

-

Fraction Collection:

-

Collect the eluate in small, sequential fractions (e.g., 10-20 mL).

-

-

Analysis of Fractions:

-

Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing (-)-Bornyl acetate. A suitable developing solvent system for TLC would be a mixture of n-hexane and ethyl acetate. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a high concentration of the target compound.

-

-

Solvent Removal and Final Product:

-

Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified (-)-Bornyl acetate.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of (-)-Bornyl acetate.

Typical GC-MS Parameters:

-

Column: HP-5MS (5% phenyl-methylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[2][7]

-